
Carbonodithioic acid, O-methyl S-2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonodithioic acid, O-methyl S-2-propynyl ester, also known as Methyl propiolate, is a colorless, flammable liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for various purposes.
Wirkmechanismus
The mechanism of action of Carbonodithioic acid, O-methyl S-2-propynyl ester is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of thioesters and amides, respectively.
Biochemische Und Physiologische Effekte
Carbonodithioic acid, O-methyl S-2-propynyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have insecticidal properties and can be used as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Carbonodithioic acid, O-methyl S-2-propynyl ester is its ease of synthesis. It can be easily produced on a large scale and is relatively inexpensive. It is also a versatile reagent that can be used in various organic synthesis reactions. However, its use is limited by its pungent odor and flammability. Special precautions must be taken when handling the compound to ensure safety.
Zukünftige Richtungen
There are several future directions for Carbonodithioic acid, O-methyl S-2-propynyl ester research. One area of interest is its potential use as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in certain reactions and could be further studied for its catalytic properties. Another area of interest is its potential use as a pesticide. Its insecticidal properties could be further studied to develop new, more effective pesticides. Additionally, its antimicrobial properties could be studied for potential use in the development of new antibiotics.
Synthesemethoden
Carbonodithioic acid, O-methyl S-2-propynyl ester can be synthesized by reacting carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propargyl alcohol to obtain Carbonodithioic acid, O-methyl S-2-propynyl ester propiolate. This synthesis method is a simple and efficient way to produce the compound on a large scale.
Wissenschaftliche Forschungsanwendungen
Carbonodithioic acid, O-methyl S-2-propynyl ester has been extensively studied for its potential use as a reagent in organic synthesis. It can be used as a precursor to synthesize various organic compounds such as esters, amides, and thioesters. It has also been used as a reagent in the synthesis of natural products and pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
123972-87-2 |
|---|---|
Produktname |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Molekularformel |
C5H6OS2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
O-methyl prop-2-ynylsulfanylmethanethioate |
InChI |
InChI=1S/C5H6OS2/c1-3-4-8-5(7)6-2/h1H,4H2,2H3 |
InChI-Schlüssel |
GYFHRMCHTMWERL-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC#C |
Kanonische SMILES |
COC(=S)SCC#C |
Synonyme |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



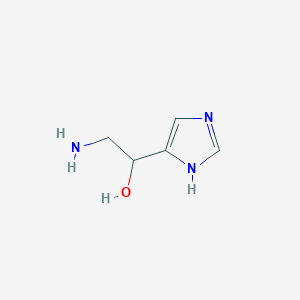
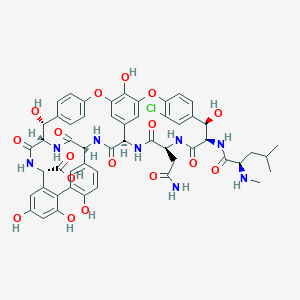
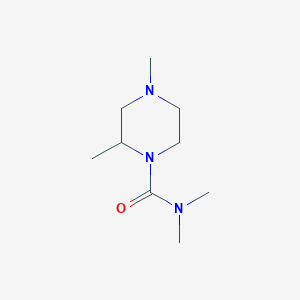
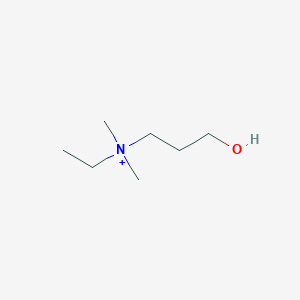
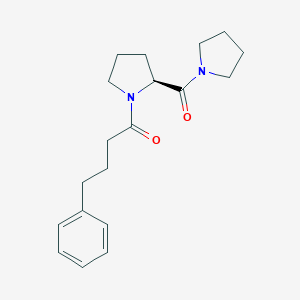


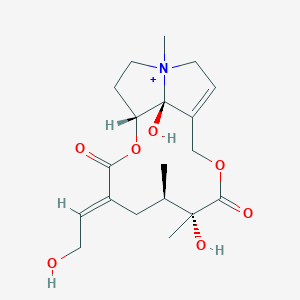



![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
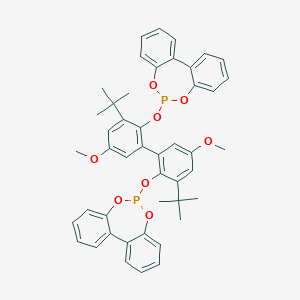
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)